(1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a fluorophenyl group and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, followed by the introduction of the fluorophenyl group through a series of substitution reactions. The final step involves the formation of the imino group under specific reaction conditions, such as the use of a strong base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of (1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or functional effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives and fluorophenyl-containing molecules. Examples include:
- 8-ethyl-1-[(4-chlorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 8-ethyl-1-[(4-bromophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Uniqueness
What sets (1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its specific combination of functional groups and structural features. The presence of the fluorophenyl group, in particular, imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23FN2O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H23FN2O/c1-5-14-10-17-13(2)12-22(3,4)25-20(17)18(11-14)19(21(25)26)24-16-8-6-15(23)7-9-16/h6-11,13H,5,12H2,1-4H3 |
InChI Key |
FUDZQFXSCLVUNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)F)C(=O)N3C(CC2C)(C)C |
Origin of Product |
United States |
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